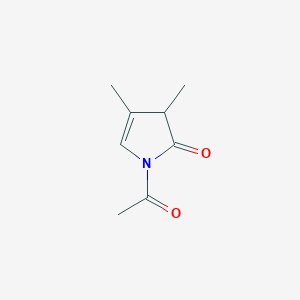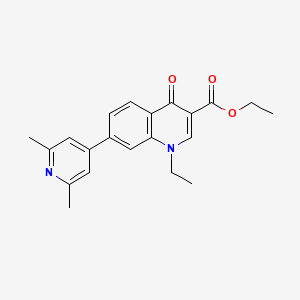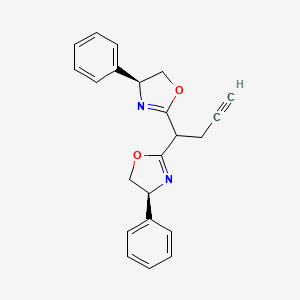
(4S,4'S)-2,2'-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4S,4’S)-2,2’-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)” is a complex organic compound with a unique structure. It consists of two oxazole rings connected by a but-3-yne linker, and each oxazole ring bears a phenyl substituent. The compound’s stereochemistry is defined by the (4S,4’S) configuration, indicating the absolute configuration of the chiral centers.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Heterocyclization Reaction:
- The compound can be synthesized through a heterocyclization reaction involving the condensation of appropriate starting materials.
- For example, the reaction of 4-phenyl-4,5-dihydrooxazole with but-3-yne under suitable conditions leads to the formation of the target compound.
-
Multicomponent Reaction:
- A multicomponent reaction, such as a one-pot reaction involving multiple reactants, can also yield this compound.
- Researchers have explored various multicomponent reactions to access structurally diverse oxazoles.
Industrial Production
The industrial production of “(4S,4’S)-2,2’-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)” may involve scaled-up versions of the synthetic routes mentioned above. Optimization of reaction conditions, purification methods, and safety considerations play a crucial role in large-scale production.
Analyse Chemischer Reaktionen
Reactivity
The compound undergoes various chemical reactions, including:
Oxidation: Oxidation of the but-3-yne moiety can lead to the formation of corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the oxazole rings may yield dihydrooxazoles.
Substitution: Nucleophilic substitution reactions can occur at the phenyl substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., Pd/C) are employed.
Substitution: Nucleophiles (e.g., amines, alkoxides) can replace the phenyl substituents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example:
- Oxidation may yield aldehyde or carboxylic acid derivatives.
- Reduction could lead to dihydrooxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound’s unique structure makes it an interesting target for synthetic chemists exploring new reactions and methodologies.
- It can serve as a building block for more complex molecules.
Biology and Medicine:
- Biological studies may investigate its interactions with enzymes, receptors, or other biomolecules.
- Medicinal chemistry research could explore its potential as a drug candidate.
Industry:
- The compound’s properties may find applications in materials science, such as organic electronics or sensors.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs with the same structure, we can compare it to related oxazole derivatives. Some similar compounds include:
- 4-Phenyl-4,5-dihydrooxazole (without the but-3-yne linker)
- Other bis-oxazole derivatives with different linkers
Eigenschaften
Molekularformel |
C22H20N2O2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]but-3-ynyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H20N2O2/c1-2-9-18(21-23-19(14-25-21)16-10-5-3-6-11-16)22-24-20(15-26-22)17-12-7-4-8-13-17/h1,3-8,10-13,18-20H,9,14-15H2/t19-,20-/m1/s1 |
InChI-Schlüssel |
FUCGVJGZIHUFDN-WOJBJXKFSA-N |
Isomerische SMILES |
C#CCC(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
Kanonische SMILES |
C#CCC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
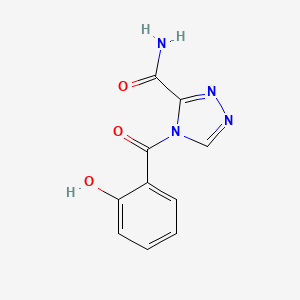
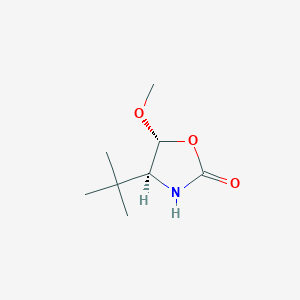

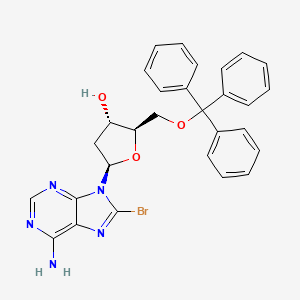


![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
